REACTION_CXSMILES
|
[H-].[Na+].Br[CH:4]([CH3:8])[C:5]([OH:7])=[O:6].[F:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1>COCCOC>[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:4]([CH3:8])[C:5]([OH:7])=[O:6])=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 6 hrs
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid is partitioned between dichloromethane and 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 50 ml
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC(C(=O)O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |